molecular formula C36H66N16O8 B12616704 L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine CAS No. 913968-09-9

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine

Cat. No.: B12616704
CAS No.: 913968-09-9
M. Wt: 851.0 g/mol
InChI Key: UAIJJLANBNJMOV-OLDNPOFQSA-N
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Description

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a complex peptide compound It is characterized by the presence of multiple proline and ornithine residues, each modified with diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS techniques, scaled up to accommodate larger quantities. Automation and optimization of reaction conditions, such as temperature, solvent, and pH, are crucial for efficient production. Purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the diaminomethylidene groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups, providing a means to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to modified diaminomethylidene groups.

Scientific Research Applications

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine involves its interaction with specific molecular targets. The diaminomethylidene groups play a crucial role in binding to target proteins, influencing their activity. This interaction can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

913968-09-9

Molecular Formula

C36H66N16O8

Molecular Weight

851.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C36H66N16O8/c1-19(2)26(33(59)60)51-30(56)23(11-6-17-46-36(41)42)48-27(53)20(3)47-28(54)21(9-4-15-44-34(37)38)49-29(55)22(10-5-16-45-35(39)40)50-31(57)25-13-8-18-52(25)32(58)24-12-7-14-43-24/h19-26,43H,4-18H2,1-3H3,(H,47,54)(H,48,53)(H,49,55)(H,50,57)(H,51,56)(H,59,60)(H4,37,38,44)(H4,39,40,45)(H4,41,42,46)/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

UAIJJLANBNJMOV-OLDNPOFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

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